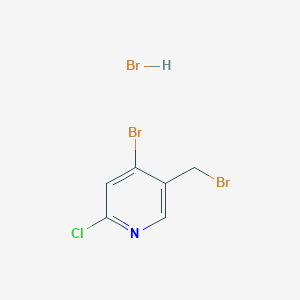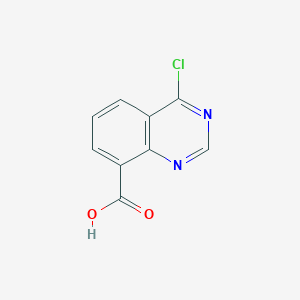
4-Chloroquinazoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloroquinazoline-8-carboxylic acid is a derivative of quinazoline, an aromatic heterocyclic compound. Quinazoline itself is composed of a benzene ring fused with a pyrimidine ring. The addition of a chlorine atom at the 4th position and a carboxylic acid group at the 8th position of the quinazoline ring results in this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazoline-8-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method is the reaction of 4-hydroxyquinazoline with thionyl chloride, which replaces the hydroxyl group with a chlorine atom . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as anhydrous ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
化学反应分析
Types of Reactions: 4-Chloroquinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, forming adducts at the 4th position.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and indoles are common nucleophiles used in substitution reactions.
Solvents: Anhydrous ethanol and dimethyl sulfoxide (DMSO) are frequently used solvents.
Major Products Formed:
科学研究应用
4-Chloroquinazoline-8-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Industrial Applications: It is used in the synthesis of other quinazoline derivatives, which have applications in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Chloroquinazoline-8-carboxylic acid involves its interaction with specific molecular targets:
相似化合物的比较
Quinazoline: The parent compound, which lacks the chlorine and carboxylic acid groups.
4-Chloroquinazoline: Similar to 4-Chloroquinazoline-8-carboxylic acid but without the carboxylic acid group.
Quinoxaline: An isomeric compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the carboxylic acid group allows for diverse chemical reactivity and potential therapeutic applications .
属性
分子式 |
C9H5ClN2O2 |
|---|---|
分子量 |
208.60 g/mol |
IUPAC 名称 |
4-chloroquinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-5-2-1-3-6(9(13)14)7(5)11-4-12-8/h1-4H,(H,13,14) |
InChI 键 |
SDAAFDZDRNRNHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


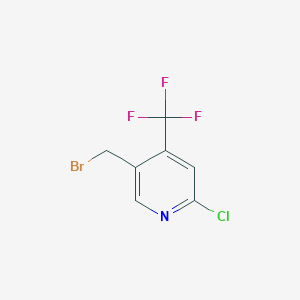
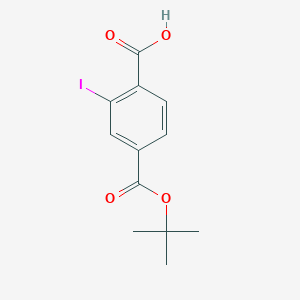
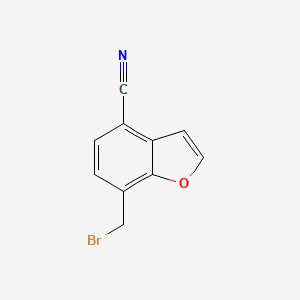
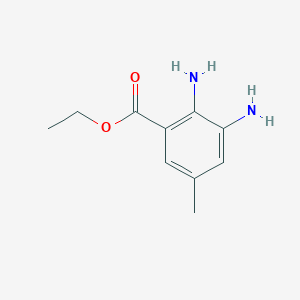
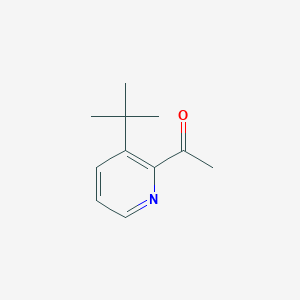
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
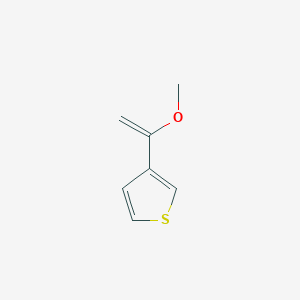


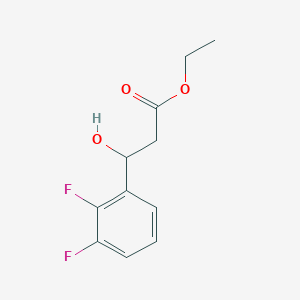

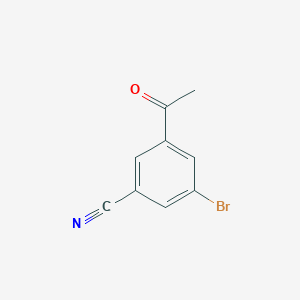
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
